Cucurbitacin L

Description

Botanical Sources

The distribution of Cucurbitacin L and its related compounds is widespread, yet specific to certain plant lineages and even particular species within those families.

The Cucurbitaceae family, which includes well-known plants like cucumbers, melons, and pumpkins, is the primary source of cucurbitacins. wikipedia.orgwikipedia.orgcucurbit.deresearchgate.net These compounds are responsible for the bitter taste often found in wild varieties of these plants. wikipedia.orgnih.gov Genera within this family known to produce cucurbitacins include Cucurbita, Cucumis, Citrullus, and Luffa. wikipedia.orgphcogrev.com For instance, the 2-O-β-D-glucopyranosides of cucurbitacins K and L have been extracted from the fruits of Cucurbita pepo cv dayangua. wikipedia.org

Table 1: Genera in the Cucurbitaceae Family Known to Produce Cucurbitacins

| Genus | Common Examples |

| Cucurbita | Squash, Pumpkin, Zucchini wikipedia.org |

| Lagenaria | Calabash, Bottle Gourd wikipedia.org |

| Citrullus | Watermelon wikipedia.org |

| Cucumis | Cucumber, Melons wikipedia.org |

| Momordica | Bitter Melon wikipedia.org |

| Luffa | Luffa or Loofah wikipedia.org |

| Bryonia | Bryony phcogrev.com |

| Echinocystis | Wild Cucumber phcogrev.com |

Contrary to their name, cucurbitacins are not exclusive to the Cucurbitaceae family. They have been identified in a diverse range of other plant families. wikipedia.orgnih.govdntb.gov.uaresearchgate.netresearchgate.netnih.govphcogrev.com

Table 2: Non-Cucurbitaceous Plant Families Containing Cucurbitacins

| Family |

| Begoniaceae wikipedia.orgresearchgate.net |

| Brassicaceae (Cruciferae) wikipedia.orgnih.govphcogrev.com |

| Datiscaceae wikipedia.orgresearchgate.netphcogrev.com |

| Desfontainiaceae wikipedia.orgresearchgate.net |

| Elaeocarpaceae wikipedia.orgresearchgate.net |

| Euphorbiaceae researchgate.net |

| Liliaceae nih.gov |

| Polemoniaceae wikipedia.orgresearchgate.net |

| Primulaceae wikipedia.orgresearchgate.netnih.govphcogrev.com |

| Rosaceae wikipedia.orgnih.gov |

| Rubiaceae wikipedia.orgresearchgate.netphcogrev.com |

| Scrophulariaceae wikipedia.orgresearchgate.netnih.govphcogrev.com |

| Sterculiaceae wikipedia.orgresearchgate.net |

| Thymelaeaceae wikipedia.org |

| Tropaeolaceae nih.gov |

A notable example of cucurbitacin presence outside the gourd family is in Spondianthus preussii, a member of the Euphorbiaceae family. diva-portal.orgufc.br The stem bark of this plant has been found to contain several toxic tetracyclic triterpenoids, including this compound. diva-portal.orgprota4u.org Specifically, the bark contains approximately 10 mg/kg of this compound. diva-portal.org

The distribution of cucurbitacins extends beyond the plant kingdom. These compounds have also been detected in some mushrooms, including species of Russula and Hebeloma, and even in certain marine mollusks. wikipedia.orgnih.govdntb.gov.uaresearchgate.net

Propriétés

IUPAC Name |

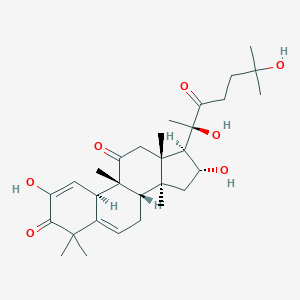

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,13,17,19-20,23,31-32,36-37H,10-12,14-15H2,1-8H3/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAXYFCLPQWOD-ILFSFOJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149441 | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-02-7 | |

| Record name | Cucurbitacin L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tissue-specific Localization Within Plants

The concentration of cucurbitacins varies significantly among different parts of a plant. nih.govphcogrev.com They are often concentrated in the fruits and roots of mature plants. nih.govphcogrev.com In fruits, the highest concentration is typically reached upon maturity, while seeds generally contain very low levels of these compounds. nih.govphcogrev.com

Research on cucurbits like cucumber, melon, and watermelon has revealed that the biosynthesis of different cucurbitacins is regulated in a tissue-specific manner. nih.govnih.gov For example, in cucumber, the synthesis of Cucurbitacin C is regulated by different genes in the leaves, fruits, and roots. maxapress.com Similarly, in watermelon, the production of Cucurbitacin E is controlled by distinct regulatory genes in the fruit and roots. maxapress.com In melon, the genes responsible for Cucurbitacin B biosynthesis are co-expressed in various tissues. maxapress.commaxapress.com

Biosynthesis and Genetic Regulation of Cucurbitacins

Elucidation of Biosynthetic Pathways

The journey to synthesizing cucurbitacins begins with the mevalonate (MVA) pathway. maxapress.com The initial substrate, acetyl-CoA, undergoes a series of enzymatic reactions to form 2,3-oxidosqualene. maxapress.com This linear molecule is the crucial branching point for the synthesis of most triterpenoids, including sterols and cucurbitacins. frontiersin.org

The pivotal step in forming the characteristic cucurbitane skeleton is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a dedicated oxidosqualene cyclase (OSC), specifically cucurbitadienol synthase, which produces the foundational precursor for all cucurbitacins: cucurbitadienol. frontiersin.orgresearchgate.net

Following the creation of the cucurbitadienol backbone, a series of tailoring reactions occur. These modifications, primarily hydroxylations and acetylations, are responsible for the immense diversity observed within the cucurbitacin family. nih.gov These reactions are catalyzed by various enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs). maxapress.comfrontiersin.org While the general pathway is understood, the precise sequence of enzymatic steps and the specific enzymes that lead to the formation of Cucurbitacin L from cucurbitadienol have not been fully elucidated. However, based on its chemical structure, its synthesis from the cucurbitadienol precursor would require several specific oxidation and hydroxylation steps at various carbon positions. nih.gov

A proposed general pathway leading to various cucurbitacins is outlined below.

Identification and Characterization of Biosynthetic Genes

Genomic and transcriptomic analyses in various Cucurbitaceae species like cucumber, melon, and watermelon have led to the identification of gene clusters responsible for cucurbitacin biosynthesis. nih.govfrontiersin.org These clusters typically contain the genes for the key enzymes: an oxidosqualene cyclase (Bi), several CYP450s, and an acyltransferase (ACT). maxapress.comfrontiersin.org For instance, in cucumber, a cluster on chromosome 6 contains nine genes involved in Cucurbitacin C synthesis. nih.gov Similarly, syntenic loci (regions of chromosomes that are conserved across different species) have been found in melon and watermelon for the biosynthesis of Cucurbitacin B and E, respectively. nih.govmaxapress.com

While the specific genes for this compound synthesis have not been definitively identified, they are presumed to be orthologs of the genes found in these characterized clusters. The functional differences would arise from variations in the CYP450 and ACT enzymes that perform the final tailoring steps. nih.gov

The first committed step in cucurbitacin biosynthesis is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol synthase, encoded by the Bi gene. frontiersin.org This enzyme is distinct from the cycloartenol synthase that channels 2,3-oxidosqualene towards phytosterol biosynthesis. nih.gov The expression of the Bi gene is a critical control point and is often directly regulated by transcription factors that govern bitterness in the plant. frontiersin.orgnih.gov Functional analysis in bitter melon (Momordica charantia) confirmed that the cucurbitadienol synthase (McCBS) is the responsible OSC for initiating cucurbitacin production. researchgate.net The presence and activity of this specific OSC are prerequisites for a plant to produce any type of cucurbitacin, including this compound.

Transcriptional Regulation of Biosynthesis

The biosynthesis of cucurbitacins is tightly controlled at the transcriptional level by specific transcription factors. nih.gov Studies have identified a family of basic helix-loop-helix (bHLH) transcription factors that act as master regulators of the biosynthetic gene clusters. nih.govnih.gov In cucumber, the transcription factor Bt controls bitterness in the fruit, while Bl regulates it in the leaves. nih.govnih.gov These factors directly activate the promoters of the Bi gene and the associated CYP450 and ACT genes, thereby turning on the entire pathway in a tissue-specific manner. nih.govmaxapress.com

Homologous bHLH transcription factors have been identified in melon (CmBt, CmBr) and watermelon (ClBt, ClBr), where they regulate the biosynthesis of Cucurbitacin B and E in different plant organs like the fruit and roots. nih.govmaxapress.com It is highly probable that the production of this compound in plants is governed by a similar set of tissue-specific bHLH transcription factors that regulate a unique combination of tailoring enzymes. nih.gov A recent study also identified a novel bHLH gene, Brp, which may be involved in regulating cucurbitacin biosynthesis in the roots of cucurbit crops. nih.gov

Inducibility of Cucurbitacin Biosynthesis in Response to External Stimuli

Cucurbitacin production is not static; it is an inducible defense mechanism that plants can ramp up in response to external threats. nih.gov Biotic stresses, such as herbivore feeding and pathogen attacks, are known triggers. nih.gov

Furthermore, abiotic stresses play a significant role in modulating the cucurbitacin biosynthetic pathway. frontiersin.org Research in cucumber and Luffa has shown that conditions like drought stress and the application of the plant hormone abscisic acid (ABA) lead to the up-regulation of key biosynthetic genes, including Bi, ACT, and various CYP450s. frontiersin.orgnih.gov This response is mediated by stress-responsive regulatory elements in the promoters of these genes. For instance, in Luffa, it was demonstrated that the ABA-response element binding factor 1 (AREB1) binds to the promoter of the Bi gene to activate its expression under stress conditions. frontiersin.orgnih.gov This inducibility is a conserved feature of the cucurbitacin defense system, suggesting that the biosynthesis of this compound would similarly be enhanced under environmental stress.

Ecological and Evolutionary Significance of Cucurbitacins

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Cucurbitacins are a key component of the plant's chemical defense arsenal, exhibiting a dual role that can deter generalist herbivores while attracting specialist ones. nih.govfrontiersin.org Their extreme bitterness often renders the plant unpalatable or toxic to a wide range of animals. frontiersin.org

Antifeedant and Detrimental Effects on Generalist Herbivores

For many generalist herbivores, cucurbitacins act as potent antifeedants and toxins. nih.govresearchgate.net The bitter taste is a primary deterrent, discouraging consumption by a variety of invertebrates and vertebrates. frontiersin.orgoup.com Ingestion of these compounds can negatively impact the growth, development, and survival of generalist insects. oup.com For instance, studies have shown that high cucurbitacin content can be toxic to lepidopteran larvae, beetles, and mites. oup.com This defensive trait is a classic example of an allomone, a chemical that benefits the producer by negatively affecting a receiving organism of a different species. acs.orguba.ar The effectiveness of cucurbitacins as a defense is highlighted by the fact that many generalist herbivores actively avoid plants containing high levels of these compounds. frontiersin.org

Attractant and Phagostimulant Properties for Specialized Herbivores

In a fascinating turn of co-evolution, the very compounds that repel generalist herbivores serve as attractants and feeding stimulants for a select group of specialized insects. frontiersin.orgnih.govresearchgate.net This is particularly true for certain chrysomelid beetles, such as those in the subtribe Diabroticina. nih.gov For these specialists, cucurbitacins are not a deterrent but a kairomone—a chemical that benefits the receiver. acs.orguba.arnih.gov These insects have evolved mechanisms to not only tolerate but also actively seek out plants containing cucurbitacins. nih.gov For example, beetles of the genus Acalymma are strongly attracted to the cucurbitacins present in the roots of cucurbit plants. frontiersin.org Similarly, cucurbitacins B and D have been identified as major phagostimulants for the leaf beetles Diabrotica speciosa and Cerotoma arcuate. oup.com

Specialized herbivores have developed sophisticated physiological mechanisms to handle the toxicity of cucurbitacins. nih.gov Some species are capable of sequestering these compounds from their host plants and storing them in their own bodies, a process that can provide them with a chemical defense against their own predators and pathogens. nih.govresearchgate.net For instance, adult beetles of certain Diabroticina species, including the generalist Diabrotica balteata and the specialist Acalymma vittatum, can sequester and detoxify cucurbitacins. nih.gov The sequestered compounds can be distributed throughout the insect's body, including the hemolymph and gut, and can even be transferred to their eggs, offering protection to the next generation. nih.gov One of the detoxification methods employed by insects like Diabrotica species involves glycosylation, a process that adds a carbohydrate unit to the toxin's structure, which can reduce its passive penetration into the intestinal wall. cornell.edu

| Herbivore Type | Effect of Cucurbitacins | Example Insect(s) |

| Generalist | Antifeedant, Toxic | Lepidopteran larvae, Mites |

| Specialist | Attractant, Phagostimulant | Acalymma spp., Diabrotica spp. |

Induced Chemical Defenses in Plants

Plants can exhibit both constitutive (always present) and induced (produced in response to an attack) defenses. While cucurbitacins are often considered constitutive defenses, some studies suggest they can also be induced. nih.gov The induction of cucurbitacin biosynthesis, however, appears to be contingent on several factors, including the plant species, the type of tissue damaged, and the specific herbivore involved. nih.gov For example, feeding by spider mites has been shown to induce increased levels of cucurbitacins in cucumber cotyledons and systemically in new leaves. nih.gov In contrast, herbivory by certain beetle larvae did not lead to an increase in cucurbitacin concentrations in cucumber roots and leaves. nih.gov Research on wild and domesticated squash has shown that while belowground herbivory did not increase cucurbitacin levels in the roots, it did trigger the expression of genes involved in cucurbitacin biosynthesis. nih.gov This suggests a complex regulatory system for cucurbitacin production in response to herbivory. nih.gov

Inter-species Interactions and Community Dynamics

The presence and concentration of cucurbitacins in a plant can have cascading effects on the broader ecological community. ntnu.edumaine.edu By selectively filtering herbivores—deterring generalists and attracting specialists—cucurbitacins shape the insect community associated with a particular plant. maine.edu This, in turn, can influence the predators and parasitoids that feed on these herbivores. oup.com The dynamic interplay between plants, herbivores, and their natural enemies, mediated by plant chemistry, is a cornerstone of community dynamics. ntnu.edulibretexts.org Changes in community structure can occur over time due to variations in these interactions. libretexts.org For example, the presence of specialist herbivores that sequester cucurbitacins can create a chemically defended food source, potentially altering the foraging behavior of predators.

Evolutionary Adaptations and Convergent Evolution

The evolution of cucurbitacin biosynthesis is a key adaptation for defense in the Cucurbitaceae family. nih.gov The dual role of these compounds as both repellents and attractants has driven a co-evolutionary arms race between plants and insects. nih.gov Plants evolve novel cucurbitacin profiles, while specialist herbivores evolve mechanisms to overcome these defenses. oup.com Interestingly, the ability to feed on cucurbitacin-containing plants appears to have evolved independently in different insect lineages, a phenomenon known as convergent evolution. brill.com This is supported by the fact that cucurbitacin feeding is observed in spatially isolated rootworm taxa. brill.com Furthermore, the biosynthesis of cucurbitacins itself has evolved convergently in different plant families, with different biosynthetic pathways leading to the same class of defensive compounds. researchgate.net This highlights the strong selective pressure exerted by herbivores, leading to similar defensive solutions in unrelated plant groups. pnas.org The process of domestication has also played a role, with human selection for less bitter fruits leading to the independent loss of cucurbitacins in several domesticated Cucurbita species. frontiersin.org

Independent Evolutionary Origins of Cucurbitacin Production

Cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids, are well-known for their bitter taste and toxicity, primarily serving as a defense mechanism for plants against herbivores. oup.com While they are most famously found in the Cucurbitaceae family, they also appear in several other taxonomically distant plant families, including Brassicaceae, and even in some mushrooms and marine mollusks. oup.comfrontiersin.org This scattered distribution across the plant kingdom points to multiple, independent evolutionary origins of cucurbitacin biosynthesis. oup.comfrontiersin.org

Research demonstrates that the biosynthetic pathways for cucurbitacins have evolved convergently, meaning similar traits appeared independently in separate lineages rather than through divergence from a common ancestral pathway. oup.comnih.govresearchgate.net A key example of this is seen when comparing the pathways in the Cucurbitaceae family with those in Iberis amara of the Brassicaceae family. oup.com Studies have unraveled the evolutionary origins of these insect-deterrent compounds in I. amara, identifying the specific enzymes involved. oup.comnih.gov

The biosynthesis of cucurbitacins begins with the conversion of 2,3-oxidosqualene to the precursor cucurbitadienol, a reaction catalyzed by an oxidosqualene cyclase (OSC) encoded by the bitter (Bi) gene. mdpi.com From there, a series of modifications, primarily hydroxylations and acetylations catalyzed by cytochrome P450 enzymes (CYPs) and acyltransferases (ACTs), create the vast diversity of cucurbitacin compounds. frontiersin.orgmdpi.com

Key findings highlight the independent recruitment of enzymes for this pathway in different plant families:

Different Enzymes for the Same Function: In Iberis amara (Brassicaceae), two specific cytochrome P450s, CYP708A16 and CYP708A15, are responsible for the C16 and C22 hydroxylation of the cucurbitadienol backbone, respectively. nih.gov These are enzymatic steps not previously reported in the well-studied pathways of the Cucurbitaceae family. nih.gov This indicates that different CYPs were recruited to perform similar chemical modifications in different plant lineages. oup.com

Genomic Organization: In cucurbits like cucumber and melon, the genes for cucurbitacin biosynthesis are often organized into highly conserved gene clusters. mdpi.comnih.gov In contrast, the homologous genes in I. amara are not clustered in the same organized manner, suggesting a different evolutionary assembly of the pathway. oup.comnih.gov For instance, the genes for cucurbitadienol synthase (IaCPQ) and a CYP enzyme in I. amara are located on the same scaffold but are separated by a large distance of over 100 kilobases. oup.comnih.gov

This phenomenon of convergent evolution, where different plant families have independently evolved the ability to produce these complex defensive compounds using different genetic toolkits, provides significant insight into the recurrent evolution and chemical diversification of plant defenses. oup.comresearchgate.net

Impact of Plant Domestication on Defense Chemistry

Table 1: Cucurbitacin Levels in Wild vs. Domesticated Squash

Comparison of cucurbitacin concentrations in the roots and cotyledons of wild populations and domesticated varieties of Cucurbita argyrosperma. Data is presented as micrograms per gram of fresh weight (µg/g FW).

| Variety Type | Plant Part | Cucurbitacin Concentration (µg/g FW) |

|---|---|---|

| Wild Populations | Roots | ~150 - 450 |

| Wild Populations | Cotyledons | ~1500 - 3000 |

| Domesticated Varieties | Roots | Virtually none detected |

| Domesticated Varieties | Cotyledons | Very low amounts to none detected |

Advanced Research Methodologies and Experimental Models

In Vitro Cell Line Models for Bioactivity Screening

In vitro cell line models are fundamental tools for the initial screening and characterization of the biological activities of compounds like Cucurbitacin L. Various studies have utilized a range of human cancer cell lines to evaluate its cytotoxic and anti-proliferative effects. For instance, the cytotoxic potential of this compound has been observed in HeLa and KB human cell cultures, with IC50 values ranging from 0.005 to 1 µg/ml. researchgate.net Other cucurbitacins, such as Cucurbitacin B, have demonstrated efficacy in inhibiting the proliferation of prostate stromal cells (WPMY-1) and fibroblasts (HPRF). mdpi.com Similarly, Cucurbitacin E has been shown to possess anti-proliferative effects in MCF7 breast cancer cells. researchgate.net The cytotoxic activities of various cucurbitacins have also been assessed against colon cancer cell lines like HT29 and Caco-2. mdpi.com

Interactive Table: Cell Lines Used in Cucurbitacin Research

| Cell Line | Cancer Type | Compound Studied | Observed Effect |

|---|---|---|---|

| HeLa | Cervical Cancer | This compound | Cytotoxicity researchgate.net |

| KB | Oral Carcinoma | This compound | Cytotoxicity researchgate.net |

| WPMY-1 | Prostate Stromal Cells | Cucurbitacin B | Inhibition of proliferation mdpi.com |

| HPRF | Prostate Fibroblasts | Cucurbitacin B | Inhibition of proliferation mdpi.com |

| MCF7 | Breast Cancer | Cucurbitacin E | Anti-proliferative effects researchgate.net |

| HT29 | Colon Cancer | Cucurbitacins | Cytotoxicity mdpi.com |

| Caco-2 | Colon Cancer | Cucurbitacins | Cytotoxicity mdpi.com |

| U-CH1, MUG-Chor1, UM-Chor1 | Chordoma | Cucurbitacin B | Reduction in cell viability nih.gov |

| A549 | Lung Adenocarcinoma | Cucurbitacin E | Cell cycle arrest, apoptosis nih.gov |

Molecular Biology Techniques for Pathway Analysis

To delve deeper into the mechanisms underlying the observed bioactivities of this compound and related compounds, researchers employ a variety of molecular biology techniques to analyze cellular pathways.

Gene Expression Analysis (e.g., RT-PCR, Microarray)

Gene expression analysis provides critical insights into how cucurbitacins modulate cellular function at the transcriptional level. Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) and microarray analysis have been pivotal in these investigations.

For example, RT-qPCR has been used to determine the relative mRNA levels of genes involved in the p53 signaling pathway following treatment with Cucurbitacin B in WPMY-1 cells. mdpi.com This analysis revealed significant downregulation of MDM2 and CCND1 gene levels. mdpi.com Similarly, in non-small cell lung cancer (NSCLC) H1299 cells, Cucurbitacin B was shown to alter the mRNA expression of genes like p16INK4A, p21CIP1/WAF1, c-MYC, K-RAS, and hTERT. aacrjournals.org

Microarray analysis offers a broader view of gene expression changes. In chordoma cell lines treated with Cucurbitacin B, microarray analysis revealed the upregulation of protein refolding pathways and downregulation of protein glycosylation pathways. nih.gov Another study using microarray analysis on HNSCC-CD44+ALDH1+ cells treated with Cucurbitacin I identified 987 differentially expressed genes. researchgate.net Furthermore, RNA sequencing of tongue squamous cell carcinoma cells treated with Cucurbitacin B identified 90 upregulated and 87 downregulated long non-coding RNAs. frontiersin.org

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blot analysis is a cornerstone technique for examining changes in protein expression and phosphorylation states, providing a direct link between gene expression and cellular function. This method has been extensively used to study the effects of cucurbitacins on various signaling pathways.

Studies have shown that Cucurbitacin B can inhibit the phosphorylation of STAT3, a key protein in cell signaling, in A549 lung cancer cells. spandidos-publications.com It also affects the expression of downstream targets like cyclin B1 and Bcl-2. spandidos-publications.com In another study, Cucurbitacin B was found to downregulate the phosphorylation of FAK and paxillin in MDA-MB-231 breast cancer cells. cjnmcpu.com Furthermore, Western blot analysis has been employed to detect the expression of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3 in MB49 bladder cancer cells treated with Cucurbitacin B. nih.gov

Phosphorylation is a critical regulatory mechanism, and its analysis reveals the activation state of signaling pathways. For instance, Cucurbitacin E treatment of Caco-2 cells led to a decrease in the phosphorylation of cofilin, indicating its activation. frontiersin.org Similarly, the phosphorylation status of proteins in the PI3K-Akt signaling pathway, such as Akt, mTOR, and BAD, has been assessed using phospho-protein arrays and Western blotting in response to Cucurbitacin B. nih.gov

Biochemical Assays for Enzyme Activity and Protein Interactions

Biochemical assays are crucial for determining the direct effects of compounds on enzyme activity and their interactions with specific proteins. In the context of cucurbitacin research, these assays have provided valuable information on their molecular targets.

Enzymatic assays have been used to study the activity of various enzymes in the presence of cucurbitacins. For instance, in vitro enzymatic assays were performed to identify the functions of acetyltransferases (ACTs) and UDP-glucosyltransferase (UGT) in cucurbitacin biosynthesis, confirming their ability to modify the cucurbitacin skeleton. nih.govresearchgate.net Other studies have assayed the activity of enzymes like catalase, invertase, and polyphenol oxidase from cucumber extracts. cabidigitallibrary.org

Protein interaction studies have also been informative. For example, fluorescence spectroscopy and circular dichroism have been used to investigate the interaction of cucurbitacins with human serum albumin (HSA), revealing strong binding affinities. mdpi.com Molecular docking studies, a computational biochemical assay, have been employed to predict the interaction between Cucurbitacin B and proteins like JAK1 and JAK2. arabjchem.org

Microscopy Techniques for Cytoskeletal Visualization

The cytoskeleton is a known target of cucurbitacins, and microscopy techniques are indispensable for visualizing the morphological changes induced by these compounds.

Confocal microscopy has been used to observe the dose-dependent effects of cucurbitacins D, E, and I on the actin cytoskeletal structures in MCF7 breast cancer cells. researchgate.net Staining with fluorescently-labeled phalloidin, which binds to F-actin, allows for the visualization of rearrangements in the actin network. researchgate.net Similarly, microscopy has been used to observe changes in the cytoskeleton of platelets treated with cucurbitacins, revealing alterations in actin polymerization. nih.gov The use of GFP-fusion proteins, such as C-moesin-GFP, enables the live-cell imaging of dynamic changes in the actin cytoskeleton. nih.gov Advanced techniques like high-resolution field emission scanning electron microscopy (FESEM) have provided detailed images of cytoskeletal structures in various organisms. gadelhalab.co.uk

Interactive Table: Research Methodologies and Key Findings for this compound

| Methodology | Key Application in Cucurbitacin Research | Example Finding |

|---|---|---|

| In Vitro Cell Line Models | Screening for cytotoxic and anti-proliferative activity | This compound exhibits cytotoxicity against HeLa and KB cells. researchgate.net |

| RT-PCR | Quantifying changes in specific gene expression | Cucurbitacin B downregulates MDM2 and CCND1 mRNA in WPMY-1 cells. mdpi.com |

| Microarray Analysis | Genome-wide analysis of gene expression changes | Cucurbitacin B upregulates protein refolding pathways in chordoma cells. nih.gov |

| Western Blot | Analyzing protein expression and phosphorylation | Cucurbitacin B inhibits STAT3 phosphorylation in A549 cells. spandidos-publications.com |

| Biochemical Assays | Determining enzyme activity and protein binding | Cucurbitacins bind to human serum albumin with high affinity. mdpi.com |

Q & A

Q. What are the primary natural sources of Cucurbitacin L, and how is it isolated for experimental use?

this compound is a triterpenoid primarily sourced from plants in the Cucurbitaceae family. Extraction involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or TLC). For laboratory use, standardized protocols recommend lyophilization and storage at 0–6°C to maintain stability .

Q. What in vitro assays are recommended for initial assessment of this compound’s cytotoxic effects?

The MTT assay is widely used to evaluate cytotoxicity, measuring mitochondrial activity in cancer cell lines (e.g., NSCLC A549 or HCT116 colon cancer cells). Complementary assays include:

Q. Which signaling pathways are primarily targeted by this compound in cancer cells?

this compound modulates pathways critical for cancer survival, including:

- PI3K/AKT/mTOR : Suppression reduces cell proliferation and induces apoptosis.

- JAK-STAT3 : Inhibition disrupts tumor microenvironment signaling.

- MAPK/ERK : Context-dependent effects observed (e.g., ERK phosphorylation without survival impact in colon cancer) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dual role in stress kinase activation (e.g., ERK phosphorylation vs. lack of survival impact)?

- Experimental design : Use pathway-specific inhibitors (e.g., PD98059 for ERK) alongside this compound to isolate downstream effects.

- Multi-parametric analysis : Combine phosphoproteomics (e.g., Western blot for p-ERK) with functional assays (MTT, apoptosis) to distinguish signaling activation from phenotypic outcomes .

- Cell-type specificity : Compare responses across cancer models (e.g., lung vs. colon) to identify context-dependent mechanisms .

Q. What methodologies are optimal for elucidating the interplay between this compound and PI3K/AKT/mTOR pathways?

- Pharmacological inhibition : Co-treatment with PI3K inhibitors (e.g., LY294002) to assess synergistic effects .

- siRNA knockdown : Target pathway components (e.g., AKT or Sestrin-3) to validate dependency .

- Transcriptomic profiling : RNA-seq to identify downstream genes regulated by this compound-mediated PI3K suppression .

Q. How should multi-omics approaches be integrated to characterize this compound’s polypharmacological effects?

- Proteomics : Quantify phosphorylation changes in signaling nodes (e.g., STAT3, eIF-2α) via mass spectrometry .

- Metabolomics : Assess shifts in glycolysis or TCA cycle intermediates linked to apoptosis.

- Network pharmacology : Use bioinformatics tools (e.g., STRING) to map compound-target interactions across pathways .

Methodological Best Practices

Q. How should researchers address variability in effective concentrations reported across studies?

- Dose-response curves : Test a wide range (e.g., 0.1–10 µM) to establish IC₅₀ values specific to cell lines.

- Standardized protocols : Adopt CONSORT-like guidelines for reporting concentrations, exposure times, and cell passage numbers .

- Replication : Validate findings in ≥3 independent experiments with technical triplicates .

Q. What controls are essential for ensuring reproducibility in this compound experiments?

- Negative controls : Vehicle-treated cells (e.g., DMSO at matching dilutions).

- Positive controls : Known pathway inhibitors (e.g., STAT3 inhibitor Stattic) or cytotoxic agents (e.g., cisplatin).

- Purity verification : NMR or HPLC to confirm compound integrity before assays .

Data Interpretation and Reporting

Q. How can contradictory findings on this compound’s pro-survival vs. pro-apoptotic effects be reconciled?

- Time-course studies : Evaluate outcomes at multiple timepoints (e.g., 6–72 hours) to capture dynamic effects.

- Single-cell analysis : Use flow cytometry or live-cell imaging to detect heterogeneous responses within populations .

- Meta-analysis : Compare datasets across published studies to identify consensus mechanisms .

Q. What criteria should guide the selection of in vivo models for this compound studies?

- Tumor xenografts : Use immunocompromised mice (e.g., NOD/SCID) implanted with relevant cancer cell lines.

- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS.

- Toxicity profiling : Assess liver/kidney function and immune responses to establish safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.